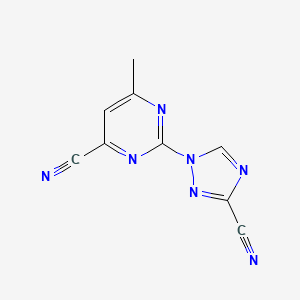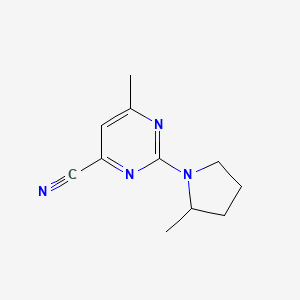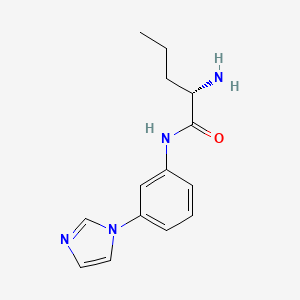![molecular formula C10H12N2O3 B6635342 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a derivative of pyridine and is a member of the class of compounds known as alpha-keto acids.
Mechanism of Action
The exact mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have anti-inflammatory and anti-oxidant effects. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has also been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer research. However, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid. One area of interest is in further elucidating the mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid, which could provide insight into its potential therapeutic applications. Additionally, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid could be further studied for its anti-inflammatory and anti-oxidant effects, which could have implications for the treatment of a variety of diseases. Finally, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid could be further developed and optimized for use as a cancer therapeutic agent, potentially in combination with other anti-cancer drugs.
Synthesis Methods
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid can be synthesized through a multi-step process involving the reaction of 3-amino-5-methylpyridine with ethyl acetoacetate, followed by hydrolysis and decarboxylation. This process yields 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid as a white crystalline powder, which can be purified through recrystallization.
Scientific Research Applications
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has also been shown to induce cell death in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
properties
IUPAC Name |
2-methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-8(5-11-4-6)12-9(13)7(2)10(14)15/h3-5,7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKVIWFZEAMBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)



![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)


![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
